Acetylated Norleucine Aspartate(1) Histidine D-2-Naphthylalanine Arginine Tryptophan Lysine(1) Amide, also known as Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA, is a synthetic peptide derivative of alpha-melanocyte-stimulating hormone. This compound is designed to interact with melanocortin receptors, which play significant roles in various physiological processes, including skin pigmentation and energy homeostasis.
This peptide is synthesized using advanced methodologies such as the Ajiphase® technique, which integrates both liquid-phase and solid-phase synthesis advantages. The compound is commercially available from various suppliers, including BenchChem and GenScript.
Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA belongs to the class of melanocortin receptor agonists. These compounds are instrumental in research related to metabolic disorders, skin diseases, and potential therapeutic applications targeting melanocortin pathways.
The synthesis of Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 is primarily achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise assembly of amino acids on a resin support.
The synthesis process involves several key steps:
The molecular formula for Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 is C54H71N15O9 with a molecular weight of approximately 1074.2 g/mol. The structure includes several key functional groups that contribute to its biological activity.
The compound features a complex arrangement of amino acids that facilitate its interaction with melanocortin receptors. The presence of D-2-Naphthylalanine enhances its affinity for these receptors compared to natural peptides.
Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 has been utilized in various chemical reactions aimed at developing radiolabeled analogs for melanoma detection. These analogs are crucial for imaging techniques that help in diagnosing and monitoring melanoma progression.
The peptide's ability to bind specifically to melanocortin receptors enables it to be modified for enhanced imaging properties or therapeutic effectiveness. This adaptability makes it a valuable tool in both research and clinical settings.
The mechanism of action for Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 involves its binding to melanocortin receptors located throughout the body. Upon binding, it activates signaling pathways that influence various physiological responses such as melanin production in melanocytes.
Research indicates that this peptide can modulate melanin synthesis and potentially affect behaviors related to sexual arousal in animal models, showcasing its diverse biological effects.
Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 is typically presented as a white powder when lyophilized. Its solubility characteristics may vary based on the solvent used but generally exhibit good solubility in aqueous solutions.
Key chemical properties include:
Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 has several applications in scientific research:
The synthetic peptide Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH₂·TFA incorporates deliberate structural modifications to achieve selective activation of melanocortin receptors, particularly Melanocortin 1 Receptor (MC1R) and Melanocortin 4 Receptor (MC4R). Its design builds upon the conserved His-Phe-Arg-Trp pharmacophore ubiquitous in endogenous melanocortin agonists like α-melanocyte-stimulating hormone (α-MSH) but incorporates critical innovations [3] [7]. The core signaling sequence is preserved as His⁶-D-2Nal⁷-Arg⁸-Trp⁹, positioning these residues for optimal interaction with the receptor binding pockets. A pivotal structural feature is the lactam bridge cyclization formed between the side-chain carboxylic acid of Asp¹ and the ε-amino group of Lys¹¹. This cyclization mimics the disulfide-bridged loop found in the potent analog Melanotan II (MT-II; Ac-Nle-cyclo[Asp-His-DPhe-Arg-Trp-Lys]-NH₂) and constrains the peptide backbone into a bioactive conformation essential for high-affinity receptor engagement [7]. This conformational restraint significantly reduces structural flexibility compared to linear peptides like α-MSH, promoting a topology complementary to both MC1R and MC4R binding sites [3] [8].
The substitution of norleucine (Nle) for methionine at position 1 (relative to α-MSH) is a strategic modification enhancing metabolic stability. Methionine in native sequences is susceptible to oxidation, which diminishes potency. Nle provides a similar hydrophobic side-chain length but with enhanced resistance to oxidative degradation, ensuring sustained receptor interaction [7]. Furthermore, the D-configuration of the 2'-naphthylalanine (D-2Nal) residue at position 7 introduces a bulky, hydrophobic side chain. This modification critically alters interactions within the hydrophobic binding pocket of melanocortin receptors compared to the L-phenylalanine found in α-MSH or the D-phenylalanine used in MT-II. The naphthyl group's extended aromatic surface area allows for enhanced van der Waals contacts and π-stacking interactions with receptor subpockets that differ subtly between MC1R and MC4R subtypes [3] [8].
Table 1: Key Structural Features Enabling Melanocortin 1 Receptor/Melanocortin 4 Receptor Selectivity
Position | Residue in Compound | Residue in α-MSH/MT-II | Functional Role in Selectivity |
---|---|---|---|
1 | Nle | Met (α-MSH) / Nle (MT-II) | Enhances metabolic stability; maintains hydrophobic interaction |
3 (Cyclization Point) | Asp | Asp (MT-II) | Forms lactam bridge (Asp¹-Lys¹¹); constrains conformation for optimal receptor docking |
7 | D-2Nal | Phe (α-MSH) / DPhe (MT-II) | Bulky naphthyl group enhances hydrophobic packing in MC1R/MC4R binding pockets; stereochemistry (D-form) reduces susceptibility to proteases |
Core Sequence | His-D-2Nal-Arg-Trp | His-Phe-Arg-Trp / His-DPhe-Arg-Trp | Conserved pharmacophore with D-2Nal providing unique steric and hydrophobic profile |
Selectivity between MC1R and MC4R arises from nuanced interactions dictated by this specific combination of residues. The constrained, cyclic structure presents the His-D-2Nal-Arg-Trp motif in an orientation favoring interactions with conserved residues in the transmembrane helices of both receptors. However, the unique steric and electronic properties of D-2Nal, combined with the precise spatial presentation enforced by the lactam bridge, likely exploit minor differences in the topology and hydrophobicity of the MC1R versus MC4R ligand-binding crevices. This enables the peptide to bind both subtypes with high affinity while potentially discriminating against others like Melanocortin 3 Receptor (MC3R) or Melanocortin 5 Receptor (MC5R) [3] [8].
The incorporation of D-2'-naphthylalanine (D-2Nal) at position 7 is a critical determinant of the peptide's binding affinity, selectivity profile, and functional efficacy at melanocortin receptors. This non-natural amino acid substitution represents a significant departure from the phenylalanine (Phe) residue found in the endogenous ligand α-MSH and even the D-phenylalanine (DPhe) commonly used in synthetic analogs like MT-II [3] [7]. The 2-naphthyl side chain of D-2Nal provides a substantially larger and more hydrophobic aromatic surface area compared to the phenyl ring of Phe or DPhe. This expanded hydrophobic surface enhances interactions within a key sub-pocket of the melanocortin receptor binding site, likely formed by hydrophobic transmembrane domains (e.g., TM2, TM3, TM6) [3] [8].
The D-configuration of the 2Nal residue is essential for its pharmacological effects. The D-stereoisomer confers two major advantages: 1) Enhanced Resistance to Proteolytic Degradation: Peptidases predominantly recognize and cleave peptide bonds adjacent to L-amino acids. The D-configuration at this critical position significantly increases the peptide's metabolic stability in biological matrices. 2) Optimized Receptor Interaction Geometry: The D-configuration orients the bulky 2-naphthyl side chain towards specific receptor subdomains inaccessible to the L-conformer. Molecular modeling suggests the D-2Nal side chain projects into a deep, hydrophobic receptor cleft, forming stronger van der Waals contacts and potential edge-to-face aromatic interactions with receptor residues like Phe⁶.⁵², Phe⁶.⁵¹, or Phe⁷.³⁸ (Ballesteros–Weinstein numbering) within the transmembrane bundle [3] [8]. This interaction is crucial for stabilizing the active receptor conformation.
Table 2: Impact of Position 7 Aromatic Residue Variations on Melanocortin Receptor Binding Affinity (Representative Kd or IC₅₀ Values)
Position 7 Residue | Relative MC1R Affinity | Relative MC4R Affinity | Effect on MC3R Affinity | Key Interaction Mechanism |
---|---|---|---|---|
L-Phe (α-MSH) | +++ | +++ | +++ | Moderate hydrophobic packing; native interaction |
D-Phe (MT-II) | ++++ | ++++ | ++ | Improved fit in hydrophobic pocket; enhanced potency over L-Phe |
D-2Nal (This Compound) | +++++ | +++++ | +/- | Optimal hydrophobic surface contact; fills extended receptor sub-pocket; steric exclusion from MC3R |
D-1Nal | +++ | ++++ | + | Suboptimal naphthyl orientation reduces MC1R fit |
D-Trp | ++ | ++++ | ++ | Tryptophan indole bulkiness partially mimics naphthyl but less hydrophobic |
The steric bulk and hydrophobicity of D-2Nal profoundly influence receptor selectivity dynamics. While dramatically increasing affinity for MC1R and MC4R, the large naphthyl group can sterically hinder optimal binding to MC3R, which possesses a slightly narrower ligand-binding pocket. This contributes to the compound's selectivity profile favoring MC1R and MC4R over MC3R [3] [8]. Furthermore, the D-2Nal substitution impacts receptor residence time. The enhanced hydrophobic interactions and potential induced-fit binding within the receptor pocket slow the dissociation rate of the ligand-receptor complex compared to Phe or DPhe-containing analogs. This prolonged residence time translates into sustained intracellular signaling, particularly the production of cyclic adenosine monophosphate (cAMP) [3].
The cyclization enforced by the Asp¹-Lys¹¹ lactam bridge synergizes with the D-2Nal substitution. By pre-organizing the peptide backbone, the cyclization positions the D-2Nal side chain optimally for insertion into its complementary receptor sub-pocket immediately upon binding. This reduces the entropic penalty associated with binding a flexible linear peptide and contributes to the observed high binding affinity [7] [8].
Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH₂·TFA demonstrates significantly enhanced in vitro potency and efficacy at MC1R and MC4R compared to the endogenous ligand α-MSH and rivals or exceeds the activity of the benchmark synthetic agonist Melanotan II (MT-II; Ac-Nle-cyclo[Asp-His-DPhe-Arg-Trp-Lys]-NH₂). This superiority is primarily quantified through receptor binding affinity assays (measured as IC₅₀ or Kd) and assessments of functional activity (measured as EC₅₀ for cyclic adenosine monophosphate (cAMP) production) [3] [7] [8].
Against α-MSH, the compound exhibits substantially higher potency, often by orders of magnitude. While α-MSH typically activates MC1R and MC4R with EC₅₀ values in the low nanomolar range (e.g., 0.1-5 nM for MC1R, 1-10 nM for MC4R), Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH₂·TFA frequently achieves sub-nanomolar or low picomolar EC₅₀ values. This dramatic increase stems directly from its structural optimizations: 1) The constrained cyclic structure via the Asp¹-Lys¹¹ lactam bridge stabilizes the bioactive conformation recognized by the receptors, minimizing the loss of binding energy associated with conformational entropy. In contrast, linear α-MSH adopts multiple conformations in solution, only a fraction of which are receptor-competent [7]. 2) The D-2Nal⁷ substitution provides superior hydrophobic interactions within the receptor binding pocket compared to the L-Phe⁷ of α-MSH, as detailed in Section 1.2. 3) Nle¹ enhances stability, ensuring more intact peptide is available for receptor interaction during assay durations.
Table 3: Comparative Efficacy of Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH₂·TFA, α-MSH, and MT-II at Melanocortin 1 Receptor and Melanocortin 4 Receptor
Pharmacological Parameter | Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH₂·TFA | α-MSH (Endogenous) | MT-II (Ac-Nle-cyclo[Asp-His-DPhe-Arg-Trp-Lys]-NH₂) |
---|---|---|---|
MC1R Binding Affinity (Kd or IC₅₀) | Sub-nanomolar range (e.g., 0.05 - 0.3 nM) | Low nanomolar range (e.g., 1 - 5 nM) | Low nanomolar range (e.g., 0.5 - 2 nM) |
MC4R Binding Affinity (Kd or IC₅₀) | Sub-nanomolar range (e.g., 0.1 - 0.5 nM) | Low nanomolar range (e.g., 2 - 10 nM) | Sub-nanomolar to low nanomolar range (e.g., 0.2 - 1 nM) |
MC1R cAMP EC₅₀ | 0.1 - 0.5 nM (Full Agonist, Efficacy ≥100%) | 1 - 5 nM (Full Agonist, Efficacy = 100%) | 0.5 - 2 nM (Full Agonist, Efficacy ≥100%) |
MC4R cAMP EC₅₀ | 0.2 - 1.0 nM (Full Agonist, Efficacy ≥100%) | 3 - 15 nM (Full Agonist, Efficacy = 100%) | 0.3 - 1.5 nM (Full Agonist, Efficacy ≥100%) |
MC3R Activity | Weak Partial Agonist or Antagonist (EC₅₀ >>1000 nM) | Full Agonist (EC₅₀ ~5-20 nM) | Full Agonist (EC₅₀ ~1-10 nM) |
Key Structural Advantage vs. Comparator | D-2Nal⁷ > DPhe⁷ (MT-II) in hydrophobic packing; Cyclic constraint = MT-II; Nle¹ stability = MT-II | N/A (Comparator) | D-2Nal⁷ provides superior steric and hydrophobic profile vs. DPhe⁷ |
Compared to MT-II, its closest synthetic analog differing only at position 7 (D-2Nal vs. DPhe), the compound frequently demonstrates equivalent or superior binding affinity and functional potency, particularly at MC1R. The 2-naphthyl group of D-2Nal offers a larger hydrophobic contact surface and greater steric bulk than the phenyl group of DPhe in MT-II. This enhanced interaction translates into higher binding affinity, reflected in lower Kd values, and often a lower EC₅₀ for cAMP production. While MT-II is already a highly potent non-selective agonist of MC1R, MC3R, MC4R, and MC5R, the D-2Nal modification in Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH₂·TFA subtly shifts the selectivity profile. It maintains or slightly enhances MC1R and MC4R potency but significantly reduces activity at MC3R and MC5R. This diminished activity at MC3R is likely due to steric incompatibility of the large naphthyl group with the specific conformation of the MC3R binding pocket [3] [8]. This altered selectivity profile (MC1R/MC4R >> MC3R/MC5R) could be therapeutically advantageous, as MC3R and MC5R activation may be linked to some undesirable effects, while MC1R and MC4R are primary targets for conditions like inflammation, cachexia, or erectile dysfunction (mediated via spinal MC receptors) [2] [8].
Beyond peak potency, the compound exhibits prolonged signaling duration in cellular assays compared to α-MSH. This is attributed to its combined resistance to enzymatic degradation (Nle¹, D-2Nal⁷, cyclic structure) and potentially slower receptor dissociation kinetics (high affinity, hydrophobic D-2Nal interactions). While MT-II also shows good stability, the unique interactions conferred by D-2Nal may further stabilize the ligand-receptor complex [3] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1